3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane
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Overview
Description
3-(Bromomethyl)-2,8-dioxaspiro[45]decane is a spirocyclic compound featuring a bromomethyl group attached to a dioxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane typically involves the formation of the spirocyclic ring system followed by the introduction of the bromomethyl group. One common method involves the use of radical chemistry to construct the spirocyclic framework. For instance, the intramolecular hydrogen atom transfer (HAT) processes promoted by C-, N-, and O-centered radicals have been shown to be effective for the remote and selective functionalization of unactivated C(sp3)–H bonds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of radical chemistry and spirocyclization reactions can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols for substitution reactions. The conditions for these reactions typically involve mild temperatures and the presence of a suitable solvent.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted spirocyclic compounds.
Scientific Research Applications
3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its potential medicinal properties is ongoing, with a focus on its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane involves its ability to participate in various chemical reactions due to the presence of the reactive bromomethyl group. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane include other spirocyclic compounds with different substituents, such as:
- 3-(Bromomethyl)-2-oxaspiro[4.5]decane
- 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane
Uniqueness
The uniqueness of 3-(Bromomethyl)-2,8-dioxaspiro[4
Properties
IUPAC Name |
3-(bromomethyl)-2,8-dioxaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBUSNKZOLNKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(OC2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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